Cinchophen sodium
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Overview
Description
Preparation Methods
Cinchophen sodium can be synthesized through several methods. One common synthetic route involves the reaction of aniline, benzaldehyde, and pyruvic acid in absolute ethanol . The reaction conditions typically require refluxing the mixture to facilitate the formation of the quinoline ring structure. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Cinchophen sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions are typically quinoline derivatives with different functional groups, which can have varying biological activities .
Scientific Research Applications
Cinchophen sodium has several scientific research applications:
Mechanism of Action
The mechanism of action of cinchophen sodium involves its ability to reduce the buildup of uric acid, making it effective in treating gout . It is believed to stimulate the expression of certain genes, such as C-Fos, which may contribute to its analgesic effects . the exact molecular targets and pathways involved in its mechanism of action are not fully understood .
Comparison with Similar Compounds
Cinchophen sodium is unique compared to other similar compounds due to its specific quinoline structure and its historical use as an analgesic and anti-inflammatory agent. Similar compounds include:
Phenylbutazone: Another anti-inflammatory drug with a different chemical structure but similar therapeutic effects.
Quinoline derivatives: Various quinoline-based compounds used in medicinal chemistry for their antimicrobial and antifungal properties.
This compound stands out due to its specific applications in veterinary medicine and its historical significance in the treatment of gout .
Biological Activity
Cinchophen sodium, specifically in its dihydrate form, is a sodium salt derived from cinchophen, a compound historically used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₆H₁₁NNaO₂·2H₂O
- Molar Mass : 267.28 g/mol (including dihydrate)
- CAS Number : 114813-65-9
This compound exhibits significant biological activity through the following mechanisms:
- Cyclooxygenase Inhibition : It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
- Antibacterial Activity : Research indicates that this compound possesses antibacterial properties, making it a candidate for treating infections alongside its anti-inflammatory effects.
- C-Fos Stimulation : Some studies suggest that cinchophen may stimulate C-Fos expression, which is involved in cellular signaling pathways related to pain and inflammation .
Pharmacological Effects
The primary pharmacological effects of this compound include:
- Analgesic Effects : Effective in reducing pain associated with conditions like gout and arthritis.
- Anti-inflammatory Effects : Reduces inflammation through COX inhibition.
- Antibacterial Properties : Potentially useful in treating bacterial infections.
Historical Use
Cinchophen was first introduced in 1908 under the trade name Atophan for treating gout. Its use was widespread until the 1930s when serious liver toxicity was reported, leading to its withdrawal from human medicine. However, it remains in use in veterinary medicine for treating osteoarthritis in dogs .
Toxicity Reports
This compound has been associated with several adverse effects:
- Liver Damage : Cases of jaundice and severe liver damage were documented during its initial use in humans. Symptoms often appeared 6 to 12 hours post-administration and included hyperventilation, gastrointestinal discomfort, and even coma .
- Veterinary Observations : In veterinary applications, similar toxicity profiles have been observed, necessitating careful monitoring during treatment .
Comparative Analysis with Other Compounds
Compound | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Cinchophen | Parent compound | Analgesic and anti-inflammatory | Non-sodium salt form |
Phenylbutazone | Similar phenyl group | Stronger anti-inflammatory | More potent than cinchophen |
Aspirin | Contains acetyl group | Analgesic and anti-inflammatory | Acetylated salicylic acid |
Ibuprofen | Contains propionic acid | Analgesic and anti-inflammatory | Non-selective COX inhibitor |
This compound's unique sodium salt form enhances its solubility compared to cinchophen, potentially improving bioavailability and therapeutic effectiveness.
Recent Research Findings
Recent studies have focused on synthesizing derivatives of cinchophen to enhance its antimicrobial activity. For instance, Schiff bases derived from cinchophen have shown improved potency against various pathogens compared to the parent compound . These derivatives are being evaluated for their potential as new antimicrobial agents.
Properties
CAS No. |
5949-18-8 |
---|---|
Molecular Formula |
C16H10NNaO2 |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
sodium;2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H11NO2.Na/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-10H,(H,18,19);/q;+1/p-1 |
InChI Key |
ZSOINCKGNIMAEG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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